N-[(2,4-dimethylphenyl)methyl]cyclohexanamine
Overview
Description
N-[(2,4-dimethylphenyl)methyl]cyclohexanamine is an organic compound with the molecular formula C15H23N. It is a secondary amine, characterized by the presence of a cyclohexane ring and a 2,4-dimethylphenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethylphenyl)methyl]cyclohexanamine typically involves the reaction of 2,4-dimethylbenzyl chloride with cyclohexylamine. The reaction is carried out under basic conditions, often using a solvent such as toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylphenyl)methyl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to primary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-[(2,4-dimethylphenyl)methyl]cyclohexanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylphenyl)methyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-dimethylphenyl)methyl]cyclohexylamine
- N-[(2,4-dimethylphenyl)methyl]piperidine
- N-[(2,4-dimethylphenyl)methyl]morpholine
Uniqueness
N-[(2,4-dimethylphenyl)methyl]cyclohexanamine is unique due to its specific structural features, such as the cyclohexane ring and the 2,4-dimethylphenyl group. These features confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]cyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-12-8-9-14(13(2)10-12)11-16-15-6-4-3-5-7-15/h8-10,15-16H,3-7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAMNWASZGRMNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2CCCCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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